Computed LogP Differentiation of N,N,N',N'-Tetraethylisophthalamide vs. N,N,N',N'-Tetramethylisophthalamide Governs Organic Phase Partitioning
The N-ethyl substitution on TEIA yields a computed XLogP3 of 1.4, representing a meaningful increase in lipophilicity compared to the tetramethyl homolog (N,N,N',N'-tetramethylisophthalamide; TMIA), which bears four N-methyl groups and has a lower molecular weight (220.27 vs. 276.37 g/mol) [1]. While the exact XLogP3 for TMIA is not available from the same authoritative source for direct comparison, the structural difference—four additional methylene units in TEIA—predicts enhanced partitioning into organic phases during liquid-liquid extraction, a critical parameter governing extractant performance in hydrometallurgical processes [2]. TEIA's increased rotatable bond count (6 vs. an estimated 2 for TMIA) also confers greater conformational flexibility that may influence metal chelate geometry [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.4; MW = 276.37 g/mol; Rotatable bonds = 6; TPSA = 40.6 Ų |
| Comparator Or Baseline | N,N,N',N'-Tetramethylisophthalamide (TMIA): MW = 220.27 g/mol; estimated rotatable bonds = 2 |
| Quantified Difference | ΔMW = +56.10 g/mol (+25.5%); estimated ΔXLogP = positive (exact value unavailable from authoritative source); ΔRotatable bonds = +4 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm v3.0) and NIST Chemistry WebBook |
Why This Matters
Higher lipophilicity directly impacts organic-phase solubility and metal extraction efficiency in liquid-liquid separation systems, making TEIA functionally non-interchangeable with the tetramethyl analog for processes optimized around specific logP ranges.
- [1] PubChem. N,N,N',N'-Tetraethylisophthalamide. Compound Summary CID 518811. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] NIST Chemistry WebBook. N,N,N',N'-Tetramethylisophthalamide. NIST Standard Reference Database 69. View Source
